2-(Acetyloxy)(carboxy-~13~C)benzoic acid

Description

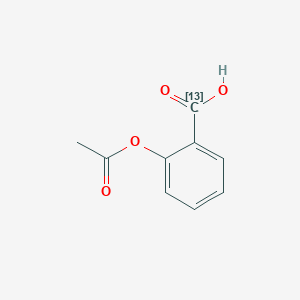

2-(Acetyloxy)(carboxy-~13~C)benzoic acid is a carbon-13 isotopologue of acetylsalicylic acid (aspirin), where the carboxylic acid group (-COOH) is specifically labeled with the stable isotope carbon-13 (~13~C). Its molecular formula is C₉H₈O₄, with a molecular mass of 181.16 g/mol (adjusted for the ~13~C substitution at the carboxy group) . Structurally, it consists of a benzoic acid core with an acetyloxy group (-OAc) at the ortho position (C2) and a ~13~C-labeled carboxy group at C1 (Figure 1).

This compound is primarily used in isotopic tracer studies to investigate aspirin’s metabolic pathways, pharmacokinetics, and enzymatic hydrolysis mechanisms. Its synthesis typically involves introducing ~13~C at the carboxylic acid position during esterification or via post-synthetic isotopic exchange .

Properties

IUPAC Name |

2-acetyloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i9+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-QBZHADDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745746 | |

| Record name | 2-(Acetyloxy)(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-25-7 | |

| Record name | 2-(Acetyloxy)(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)(carboxy-~13~C)benzoic acid typically involves the acetylation of isotopically labeled benzoic acid. One common method is the reaction of 2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The isotopic labeling is achieved by using carbon-13 enriched precursors.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)(carboxy-~13~C)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-hydroxybenzoic acid and acetic acid.

Oxidation: The compound can be oxidized to form 2-(carboxy-~13~C)benzoic acid.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: 2-hydroxybenzoic acid and acetic acid.

Oxidation: 2-(carboxy-~13~C)benzoic acid.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Tracer Studies : Utilized as a tracer in reaction mechanism studies due to its isotopic labeling, allowing researchers to track carbon atoms through various reactions.

- Reaction Mechanisms : Helps elucidate the mechanisms of chemical reactions involving benzoic acid derivatives by providing insights into the pathways taken by reactants.

-

Biology

- Metabolic Studies : Employed in metabolic studies to trace the incorporation and transformation of carbon atoms within biological systems, aiding in understanding metabolic pathways and enzyme activity.

- Pharmacokinetics : Investigated for its potential use in drug development, particularly in understanding how drugs are metabolized within the body.

-

Medicine

- Drug Development : The compound's ability to be traced in biological systems makes it a candidate for pharmacokinetic studies, helping researchers understand drug absorption and metabolism.

- Therapeutic Research : Potential applications in developing therapies targeting specific metabolic pathways.

-

Industry

- Synthesis of Labeled Compounds : Used in the synthesis of other isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

- Quality Control : Its isotopic labeling can be employed in quality control processes to ensure the integrity of chemical products.

Case Study 1: Tracing Metabolic Pathways

Research conducted on the metabolic effects of 2-(Acetyloxy)(carboxy-~13~C)benzoic acid demonstrated its effectiveness in tracing how carbon atoms are incorporated into various biochemical pathways. In a study involving mammalian cell cultures, the compound was used to track the metabolism of benzoic acid derivatives, providing insights into how these compounds are processed by enzymes.

Case Study 2: Reaction Mechanism Elucidation

A study focused on the reaction mechanisms of ester hydrolysis utilized this compound as a tracer. The research highlighted how the compound's isotopic labeling allowed for detailed tracking of reaction intermediates and products, leading to a better understanding of the hydrolysis process.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)(carboxy-~13~C)benzoic acid involves its hydrolysis to release 2-hydroxybenzoic acid and acetic acid. The isotopic labeling allows for the tracking of carbon atoms through various metabolic and chemical pathways. The compound interacts with enzymes and other molecular targets, facilitating detailed studies of biochemical processes.

Comparison with Similar Compounds

Acetylsalicylic Acid (Aspirin)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Key Features : The parent compound lacks isotopic labeling. It inhibits cyclooxygenase (COX) enzymes, providing anti-inflammatory, analgesic, and antiplatelet effects .

- Applications : Widely used in cardiovascular disease prevention and pain management.

Diplosal Acetate (2-[(2-Acetoxybenzoyl)oxy]benzoic Acid)

Methyl Acetylsalicylate (Aspirin Methyl Ester)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- Key Features : Esterification of aspirin’s carboxylic acid group improves membrane permeability but reduces aqueous solubility.

- Applications : Prodrug candidate for topical formulations or enhanced cellular uptake .

Functional Analogues and Derivatives

Nitric Oxide-Releasing Aspirin (NO-ASA)

- Example : para-Isomer [2-(acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester]

- Molecular Formula: C₁₆H₁₃NO₇

- Key Features : Incorporates a nitrooxy group for nitric oxide release, mitigating aspirin-induced gastric damage.

- Applications : Dual-action therapeutics combining antiplatelet and vasodilatory effects .

2-Acetamidobenzoic Acid Derivatives

- Example: 2-[2’-(2’’-Hydroxy-2’’-methyl-propionylamino)benzoylamino]benzoic acid methyl ester

- Molecular Formula : C₁₉H₂₀N₂O₆

- Key Features : Substitution at the amine and ester groups enhances antitumor activity.

- Applications : Isolated from Aconitum vaginatum, these derivatives show potent inhibition of cancer cell proliferation (e.g., AGS gastric cancer cells) .

Impurities and Degradation Products

Salicylic Acid (2-Hydroxybenzoic Acid)

2-(2,4-Dihydroxybenzoyl)benzoic Acid

- Molecular Formula : C₁₄H₁₀O₅

- Molecular Weight : 258.23 g/mol

- Key Features : Oxidative degradation product with altered pharmacokinetics.

- Applications : Monitored in pharmaceutical quality control .

Isotopologues and Isotopic Derivatives

2-(Acetyloxy)(carboxy-~13~C)benzoic Acid

- Molecular Formula : C₈~13~CH₈O₄

- Molecular Weight : 181.16 g/mol

- Key Features : ~13~C labeling enables precise tracking via mass spectrometry or NMR.

- Applications : Metabolic flux analysis, drug distribution studies, and enzyme kinetics .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing a ¹³C label into the carboxyl group of 2-(acetyloxy)benzoic acid?

- Methodological Answer : The synthesis typically involves isotopically labeled precursors. For carboxyl-¹³C labeling, one approach uses ¹³CO₂ in carboxylation reactions (e.g., Kolbe-Schmitt synthesis with ¹³C-labeled sodium cyanide). Subsequent acetylation of ¹³C-labeled salicylic acid (using acetic anhydride) ensures isotopic integrity. Purification via acid-base partitioning minimizes isotopic exchange, unlike recrystallization .

Q. Which analytical techniques are most effective for confirming the position and purity of the ¹³C label in this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) detects the +1 Da mass shift from the ¹³C label.

- ¹³C NMR spectroscopy identifies the labeled carboxyl carbon (δ ~170 ppm).

- HPLC-UV/Vis or HPLC-MS assesses purity by comparing retention times and spectral data against pharmacopeial impurity standards (e.g., acetylsalicylic acid derivatives) .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies using ¹³C-labeled 2-(acetyloxy)benzoic acid to track metabolic pathways?

- Methodological Answer :

- Stable Isotope Tracer Methodology : Administer the labeled compound and collect biological samples (plasma, urine, tissues) at timed intervals.

- LC-MS/MS Quantification : Use multiple reaction monitoring (MRM) transitions specific to ¹³C-labeled metabolites (e.g., m/z 181→136 for aspirin vs. 180→135 for unlabeled).

- Kinetic Modeling : Correct for natural ¹³C abundance using unlabeled controls and apply compartmental models to estimate metabolic turnover rates .

Q. What strategies resolve contradictory data regarding isotopic enrichment levels in different tissue compartments?

- Methodological Answer :

- Compartmental Pharmacokinetic Modeling : Use Bayesian statistics to account for inter-tissue variability (e.g., hepatic vs. renal metabolism).

- Ex Vivo ¹³C-NMR : Analyze tissue homogenates to directly quantify label distribution.

- Cross-Validation with Accelerator Mass Spectrometry (AMS) : Detect ultra-low ¹³C levels (<1 ppt) to confirm tissue-specific discrepancies .

Q. How can researchers optimize reaction conditions to minimize ¹³C isotopic dilution during acetyl group transfer?

- Methodological Answer :

- Kinetic Control : Use excess acetic anhydride (2.5 eq) and low temperatures (0–5°C) with DMAP catalysis to drive acetylation to completion.

- In Situ Monitoring : Track phenolic OH disappearance via FTIR (1720 cm⁻¹ ester peak).

- Purification : Avoid recrystallization; instead, use acid-base partitioning (pH 2–3 extraction) to prevent isotopic exchange with solvents .

Experimental Design & Data Analysis

Q. What experimental controls are critical when using ¹³C-labeled 2-(acetyloxy)benzoic acid in tracer studies?

- Methodological Answer :

- Blank Controls : Unlabeled compound to account for background ¹³C abundance.

- Stability Controls : Assess label integrity under study conditions (e.g., pH, temperature).

- Matrix-matched Calibrators : Prepare standards in biological matrices (e.g., plasma) to correct for ion suppression in MS .

Q. How should researchers address discrepancies in metabolic flux analysis caused by isotopic scrambling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.